1-(Oxan-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(oxan-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7(9)6-8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
OXQKRTOQVICLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCO1)N |
Origin of Product |
United States |
Significance of Amines and Tetrahydropyran Moieties in Advanced Chemical Synthesis
The amine functional group and the tetrahydropyran (B127337) (THP) ring system are independently recognized as crucial components in the landscape of advanced chemical synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Amines, organic derivatives of ammonia (B1221849), are among the most prevalent functional groups found in drug molecules. auburn.edu Their basicity allows for the formation of salts, which can enhance water solubility, a critical factor for drug administration. auburn.edu Furthermore, the protonated amino group provides a cationic center that is often essential for binding to biological targets like enzymes and receptors. auburn.edu This ability to participate in hydrogen bonding and electrostatic interactions underpins their utility in a vast array of therapeutics, including antibiotics, antivirals, and anticancer agents. ijrpr.com The reactivity of amines also makes them versatile building blocks in organic synthesis for constructing complex molecular architectures. ijrpr.comijrps.com
The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is another cornerstone of modern medicinal chemistry. chemicalbook.comnih.gov Its presence is widespread in numerous natural products with potent biological activities, such as marine toxins and anticancer agents like bryostatin (B1237437) and eribulin. chemicalbook.com The THP moiety often serves as a key structural unit in synthetic pharmaceuticals and agrochemicals. nih.gov In synthetic organic chemistry, the 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under various reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. wikipedia.org
Structural Classification and Nomenclature of 1 Oxan 2 Yl Propan 2 Amine and Its Key Isomers
The systematic name for 1-(oxan-2-yl)propan-2-amine (B6271908), according to IUPAC nomenclature, is 1-(tetrahydro-2H-pyran-2-yl)propan-2-amine. sigmaaldrich.com The name "oxane" is the preferred IUPAC name for tetrahydropyran (B127337). wikipedia.org This name precisely describes its structure: a propan-2-amine chain where the carbon at position 1 is attached to the carbon at position 2 of an oxane (tetrahydropyran) ring.
Structural Breakdown:
Oxan-2-yl: This indicates a tetrahydropyran ring connected at the second carbon atom.
Propan-2-amine: This describes a three-carbon chain (propane) with an amine group (-NH2) attached to the second carbon.
The molecule possesses chiral centers, leading to the existence of stereoisomers. The carbon atom of the propane (B168953) chain bonded to the amine group (C2) and the carbon atom of the oxane ring bonded to the propane chain (C2') are both chiral centers. This gives rise to four possible stereoisomers.
Several structural isomers of this compound exist, where the connectivity of the atoms is different. These include:
Positional Isomers: The substitution pattern on either the propane chain or the oxane ring can vary. For instance, the amine group could be at the terminal carbon of the propane chain, or the propane group could be attached to a different carbon of the oxane ring (e.g., 1-(oxan-3-yl)propan-2-amine or 1-(oxan-4-yl)propan-2-amine). fluorochem.co.uk
Functional Group Isomers: The atoms can be rearranged to form different functional groups. For example, a ketone derivative, 1-(Oxan-2-yl)propan-2-one (B1651667), is a known compound.
Below is a table detailing some of the key isomers and related structures:
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| This compound | 1566291-04-0 | C8H17NO | The primary subject of this article. sigmaaldrich.com |
| 2-(Oxan-2-yl)propan-2-amine | 1506878-85-8 | C8H17NO | The oxane ring is attached to the same carbon as the amine group. bldpharm.com |
| 1-(Oxan-2-yl)propan-2-one | 13178-51-3 | C8H14O2 | A ketone functional group instead of an amine. |
| (Oxan-2-ylmethyl)(propan-2-yl)amine | 145759-90-6 | C9H19NO | A secondary amine with an isopropyl group. fluorochem.co.uk |
| 1-Methoxy-3-(oxan-4-yl)propan-2-amine | 1249772-50-6 | C9H19NO2 | Methoxy group present and attachment at oxane position 4. fluorochem.co.uk |
Contextualization of Alkylamines and Cyclic Ethers in Modern Chemical Research
Alkylamines and cyclic ethers represent broad classes of organic compounds that are fundamental to numerous areas of chemical research and industry. ijrps.comyoutube.com
Alkylamines are aliphatic amines where the nitrogen atom is bonded to at least one alkyl group. auburn.edu They are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. ijrps.comtestbook.com Their properties, such as basicity and nucleophilicity, make them valuable reagents and catalysts in organic synthesis. ijrpr.com Research into the synthesis of alkylamines is ongoing, with a focus on developing more efficient and sustainable methods to avoid the use of hazardous reagents like alkyl halides. byjus.comberkeley.edu Chiral alkylamines are particularly important in medicinal chemistry, as the stereochemistry of a drug molecule can significantly impact its biological activity. berkeley.edu
Cyclic ethers , which include the tetrahydropyran (B127337) ring system, are heterocyclic compounds containing an oxygen atom within a ring. youtube.comresearchgate.net They are not only found in a vast number of biologically active natural products but also serve as important solvents and synthetic intermediates. nih.govyoutube.com The ring size and substitution pattern of cyclic ethers influence their chemical and physical properties, making them versatile building blocks in organic synthesis. youtube.com For instance, smaller cyclic ethers like epoxides are highly reactive due to ring strain and readily undergo ring-opening reactions, while larger rings like crown ethers are known for their ability to selectively bind metal ions. youtube.com The development of new methods for the synthesis and functionalization of cyclic ethers remains an active area of research. unl.edursc.org
Overview of Research Trajectories for Multifunctional Scaffolds
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection is at the C-N bond, suggesting a reductive amination pathway. This approach disconnects the target molecule into 1-(oxan-2-yl)propan-2-one (B1651667) and an ammonia (B1221849) source. libretexts.org
Further disconnection of the ketone precursor, 1-(oxan-2-yl)propan-2-one, can be envisioned through a C-C bond cleavage, suggesting a nucleophilic addition of a propan-2-one equivalent to a suitable oxane electrophile. Alternatively, an ether linkage disconnection points towards the reaction of a propanol (B110389) derivative with a halogenated or otherwise activated oxane.
Direct Synthetic Routes to this compound
Several direct synthetic methods have been developed for the preparation of this compound, each with its own advantages and limitations.
Reductive Amination Approaches from Corresponding Carbonyl Precursors
Reductive amination stands out as a primary and efficient method for synthesizing this compound. libretexts.orgmasterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the ketone precursor, 1-(oxan-2-yl)propan-2-one, with ammonia or an ammonium (B1175870) salt to form an imine intermediate. libretexts.org This intermediate is then reduced in situ to the desired primary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical to the success of the reaction, with NaBH₃CN being particularly effective as it selectively reduces the imine in the presence of the starting ketone. masterorganicchemistry.com
Table 1: Reductive Amination Reaction Parameters
| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Key Considerations |
|---|
Nucleophilic Substitution Reactions in Amine Formation
Nucleophilic substitution provides an alternative route to this compound. This approach typically involves the reaction of a suitable alkyl halide with an amine nucleophile. savemyexams.comlibretexts.org For the synthesis of the target compound, this would entail reacting a halo-substituted oxanylpropane derivative, such as 2-(1-halopropyl)oxane, with ammonia.
However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is often used. savemyexams.com
A more controlled variation involves the use of the azide (B81097) anion (N₃⁻) as the nucleophile, followed by reduction. libretexts.orglibretexts.org The reaction of a suitable alkyl halide with sodium azide yields an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This two-step process avoids the issue of over-alkylation as the azide is not nucleophilic. libretexts.org
Multi-Component Reaction Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, related structures can be synthesized using this strategy. For instance, the Mannich reaction, which involves an aminoalkylation of an acidic proton located on a carbonyl compound, could be adapted. mdpi.com Similarly, the Ugi reaction could potentially be employed to generate related amide structures that could be subsequently converted to the target amine. mdpi.com
Preparation of Structurally Related Isomers and Analogues
The synthetic strategies discussed can be adapted to produce a variety of structurally related isomers and analogues of this compound.
Regioselective Synthesis of Oxane-Substituted Amines (e.g., 2-(Oxan-2-yl)propan-1-amine, 1-(Oxan-2-yl)propan-1-amine)
The regioselective synthesis of isomers such as 2-(oxan-2-yl)propan-1-amine and 1-(oxan-2-yl)propan-1-amine (B2609140) requires careful selection of starting materials and reaction conditions. researcher.lifersc.orgrsc.org
For the synthesis of 2-(oxan-2-yl)propan-1-amine , a reductive amination approach could start from the corresponding aldehyde, 2-(oxan-2-yl)propanal. Alternatively, a nucleophilic substitution reaction could be employed using a 1-halo-2-(oxan-2-yl)propane derivative.
The synthesis of 1-(oxan-2-yl)propan-1-amine would similarly rely on the reductive amination of 1-(oxan-2-yl)propan-1-one (B3385335) or nucleophilic substitution on a 1-halo-1-(oxan-2-yl)propane. The regioselectivity in these syntheses is dictated by the specific connectivity of the functional groups in the starting materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(Oxan-2-yl)propan-2-one |
| 2-(Oxan-2-yl)propan-1-amine |
| 1-(Oxan-2-yl)propan-1-amine |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Lithium aluminum hydride |
| Sodium azide |
| Ammonia |
| Ammonium acetate |
| 2-(1-Halopropyl)oxane |
| 2-(Oxan-2-yl)propanal |
| 1-Halo-2-(oxan-2-yl)propane |
| 1-(Oxan-2-yl)propan-1-one |
Reactions Involving the Primary Amine Functionality
The primary amine group in this compound is a versatile nucleophilic center, enabling a range of functionalization reactions.
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: Primary amines are readily acylated to form amides. This reaction typically involves treating the amine with an acylating agent like an acid chloride or anhydride (B1165640). For instance, the acylation of a primary amine with an acid chloride is a common transformation. smolecule.com In a general sense, the reaction of this compound with an acyl halide (R-COCl) or anhydride ((RCO)₂O) would be expected to yield the corresponding N-[1-(oxan-2-yl)propan-2-yl]amide. These reactions are fundamental in peptide synthesis and the derivatization of biomolecules. beilstein-journals.org
Sulfonylation: The reaction of primary amines with sulfonyl chlorides (R-SO₂Cl) provides sulfonamides, a functional group prevalent in medicinal chemistry. psu.edu The sulfonylation of various primary and secondary amines can be achieved using reagents like sodium sulfinates under oxidative conditions or with sulfonyl chlorides. rsc.orgacs.org Studies on the chemoselective N-benzenesulfonylation of aliphatic amines have shown that primary amines react efficiently to give the corresponding sulfonamides in high yields. psu.edu For example, the reaction of primary amines with 2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one in refluxing cyclohexane (B81311) yields N-sulfonylated amines selectively. psu.edu
Carbamoylation: The formation of carbamates (urethanes) from amines is another key transformation. This can be achieved through various methods, including reaction with chloroformates or by using isocyanates. These reactions are crucial for installing protecting groups on amines in multi-step syntheses.
Table 1: Representative Amine Functionalization Reactions
| Reaction Type | Reagent Class | Product Class |
| Acylation | Acid Halides (RCOCl), Anhydrides ((RCO)₂)O) | Amides |
| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl), Sodium Sulfinates (RSO₂Na) | Sulfonamides |
| Carbamoylation | Chloroformates (ROCOCl), Isocyanates (RNCO) | Carbamates |
Alkylation and Reductive Alkylation to Secondary and Tertiary Amines
Alkylation: Direct alkylation of primary amines with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method is often difficult to control and can result in over-alkylation, yielding a mixture of products, including quaternary ammonium salts. masterorganicchemistry.com More controlled methods are often preferred.
Reductive Amination: A more selective and widely used method for preparing secondary and tertiary amines is reductive amination (also known as reductive alkylation). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org
The reaction of this compound with an aldehyde or ketone would first form a Schiff base (imine), which is then reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org These reducing agents are selective for the protonated imine over the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation and is highly efficient for synthesizing more substituted amines. organic-chemistry.org For example, sequential reductive aminations can be used to prepare tertiary amines by reacting a primary amine first with one carbonyl compound and then another. masterorganicchemistry.com
Table 2: Comparison of Alkylation Methods for Amines
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | Reaction of an amine with an alkyl halide. masterorganicchemistry.com | Simple reagents. | Difficult to control, often leads to mixtures of products (over-alkylation). masterorganicchemistry.com |
| Reductive Amination | One-pot reaction of an amine with a carbonyl compound and a reducing agent. libretexts.orgorganic-chemistry.org | High selectivity, avoids over-alkylation, wide substrate scope. masterorganicchemistry.comorganic-chemistry.org | Requires a carbonyl compound and a specific reducing agent. |
Formation of Imines, Enamines, and Related Nitrogen-Containing Heterocycles
Imine Formation: Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.comlibretexts.org This condensation reaction is reversible and typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. wikipedia.orgyoutube.com The reaction proceeds through a carbinolamine intermediate. libretexts.org The pH must be carefully controlled; it is fastest around pH 5, as sufficient acid is needed to protonate the hydroxyl group of the intermediate to facilitate water elimination, while ensuring the amine itself is not fully protonated and non-nucleophilic. libretexts.org
Enamine Formation: While primary amines react with carbonyls to form imines, secondary amines react to form enamines. masterorganicchemistry.com Therefore, derivatives of this compound that have been converted to secondary amines could then be used to form enamines.
Heterocycle Formation: Imines are valuable intermediates in the synthesis of nitrogen-containing heterocycles. For example, they can participate in [2+2] cycloadditions with ketenes to form β-lactams (Staudinger synthesis) or in aza-Diels-Alder reactions with dienes to produce tetrahydropyridines. wikipedia.org The amine functionality can also be a key element in forming various heterocyclic rings through intramolecular cyclization or multicomponent reactions. For instance, the reaction of related compounds with 1,2-binucleophiles like hydrazine (B178648) can lead to the formation of pyrazoles. chim.it
Oxidation Reactions of the Amine Moiety (e.g., to N-oxides, imines)
The primary amine of this compound can be oxidized to various products. However, the oxidation of primary aliphatic amines can be complex. Depending on the oxidant, primary amines can yield nitroso compounds or N-arylideneamines. researchgate.net
N-Oxide Formation: The direct oxidation of a primary amine to an N-oxide is not a typical transformation. N-oxides are generally formed from the oxidation of tertiary amines. researchgate.netresearchgate.net Therefore, to form an N-oxide from this compound, it would first need to be converted to a tertiary amine via methods like reductive amination. The resulting tertiary amine could then be oxidized using reagents such as hydrogen peroxide (H₂O₂), peracids, or other specialized oxidants to yield the corresponding N-oxide. researchgate.netresearchgate.net
Imine Formation via Oxidation: While imines are most commonly formed by condensation, they can also be generated through the oxidation of amines, although this is less common for primary amines compared to other pathways.
Transformations Involving the Tetrahydropyran Ring System
The tetrahydropyran (THP) ring is generally stable but can undergo specific reactions, most notably ring-opening, under certain catalytic or reaction conditions.
Ring-Opening Reactions and Derivatization of Ring Components
The THP ring, being a cyclic ether, is susceptible to cleavage under acidic conditions. However, the 2-substitution pattern in this compound makes the acetal-like C-O bond particularly labile.
Ring-Opening Reactions: Stereospecific ring-opening of 2-substituted tetrahydropyrans can be achieved using various catalysts. For example, nickel-catalyzed coupling reactions with Grignard reagents can open the ring to form acyclic alcohols. escholarship.org Similarly, samarium(II) iodide has been shown to promote THP ring-opening reactions. researchgate.net In a synthetic context involving related structures, ring-opening has been observed during aminocyclization sequences initiated by the alkylation of an imine with a bromoalkyltetrahydropyran. nih.gov These reactions often proceed with high stereocontrol, making them useful in natural product synthesis. escholarship.org
Derivatization of Ring Components: The THP ring itself can be a template for further functionalization. While direct derivatization of the saturated carbon atoms of the ring is challenging, strategies often involve starting with unsaturated precursors like dihydropyrans. For instance, epoxidation of a dihydropyran followed by nucleophilic opening of the epoxide can lead to highly substituted tetrahydropyrans. rsc.org Another approach involves the cyclization of functionalized precursors, such as linalool, which can form tetrahydropyran derivatives through intramolecular processes. rsc.org
Functionalization at Various Positions of the Oxane Ring
The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, can undergo functionalization through several synthetic strategies. While direct functionalization of the unsubstituted ring can be challenging, various methods have been developed to introduce substituents at different positions, often by employing precursors with existing functionality or by activating the ring towards reaction.
One common approach to access functionalized tetrahydropyrans is through cyclization reactions. The Prins cyclization, for instance, has emerged as a powerful technique for the stereoselective synthesis of substituted tetrahydropyran skeletons. beilstein-journals.org This method involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of a tetrahydropyran ring with various substituents. beilstein-journals.org Although not a direct functionalization of a pre-existing oxane ring, this strategy provides access to a wide array of substituted tetrahydropyrans that can be analogous to functionalized this compound.
Another strategy involves the catalytic hydrogenation of precursor molecules. For example, highly functionalized tetrahydropyrans, such as 2-amino-1,5-anhydro-2-deoxy-d-glucitol derivatives, can be prepared by the catalytic hydrogenation of oxazoline (B21484) intermediates. nih.gov This method allows for the creation of tetrahydropyran rings with defined stereochemistry at multiple positions. nih.gov
Ring-opening reactions of the oxane ring, followed by subsequent modifications and recyclization, can also serve as a route to functionalized derivatives. The ring-opening can be initiated by various reagents, including Lewis acids or radical species, leading to intermediates that can be trapped and further elaborated. researchgate.netnsf.gov For instance, the ring-opening of cyclic ethers like tetrahydropyran can be achieved using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) and triphenylphosphine (B44618) under blue light irradiation, yielding ω-haloalkyl carboxylates that can be precursors to functionalized tetrahydropyrans. nsf.gov
The following table summarizes some methods for the functionalization of tetrahydropyran rings, which can be conceptually applied to the synthesis of derivatives of this compound.
| Reaction Type | Reagents and Conditions | Outcome | Reference |
| Prins Cyclization | Homoallylic alcohol, aldehyde, acid catalyst (e.g., TMSNTf₂) | Stereoselective formation of substituted tetrahydropyrans | beilstein-journals.org |
| Catalytic Hydrogenation | Oxazoline precursor, H₂, catalyst (e.g., Pd/C) | Reduction to form functionalized tetrahydropyrans | nih.gov |
| Ring-Opening | NIS or NBS, triphenylphosphine, blue light | Formation of ω-haloalkyl carboxylates | nsf.gov |
| Ring Contraction | Nitrite-catalyzed oxidation of bromide | Dehydrogenative dual functionalization to yield 2-acyltetrahydrofurans from tetrahydropyrans | acs.org |
Chemoselective Transformations of the Bifunctional Scaffold
The presence of both a primary amine and an ether linkage within the same molecule presents opportunities for chemoselective reactions, where one functional group reacts preferentially over the other. The differing reactivity of the amine and the oxane ring allows for selective transformations under specific reaction conditions.
The primary amine group in this compound is a potent nucleophile and a Brønsted base. msu.eduuomustansiriyah.edu.iq This reactivity can be harnessed for a variety of chemoselective transformations. For example, acylation of the amine can be achieved using acyl chlorides or anhydrides. This reaction is typically highly selective for the amine, as the ether oxygen of the oxane ring is significantly less nucleophilic. uga.edunih.gov Similarly, reductive amination, where the amine reacts with a carbonyl compound to form an imine that is subsequently reduced, is a common and selective method for elaborating the amine functionality. nih.govacs.org
The development of chemoselective probes for detecting enzymatic activity highlights the unique reactivity of amines. Reagents like fluorescamine (B152294) and 1,2-naphthoquinone-4-sulfonate (NQS) react selectively with primary amines to produce fluorescent or colored products, demonstrating the feasibility of targeting the amine group in the presence of other functionalities. nih.gov
Conversely, reactions targeting the oxane ring in the presence of the amine group require careful selection of reagents. The ether linkage is generally stable but can be cleaved under harsh acidic conditions or by strong Lewis acids. Ring-opening reactions, as mentioned previously, can also be a route to functionalization, and the conditions for these reactions can sometimes be tuned to be selective.
The table below illustrates some chemoselective reactions that can be applied to bifunctional scaffolds like this compound.
| Reaction Type | Target Functional Group | Reagents and Conditions | Product Type | Reference |
| Acylation | Amine | Acyl chloride or anhydride, base | Amide | uga.edunih.gov |
| Reductive Amination | Amine | Carbonyl compound, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine | nih.govacs.org |
| Sulfonylation | Amine | Sulfonyl chloride, base | Sulfonamide | libretexts.org |
| Reaction with Chemoselective Probes | Amine | Fluorescamine or NQS | Fluorescent or colored adduct | nih.gov |
Mechanistic Elucidation of Key Synthetic Pathways and Transformations
Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of kinetic analysis, intermediate characterization, and computational modeling.
The mechanism of reactions involving the amine group is well-established. For instance, in nucleophilic substitution reactions, the amine acts as the nucleophile, and the reaction typically proceeds through an SN2 mechanism when reacting with primary alkyl halides. msu.edu The basicity of the amine, which is influenced by the electronic effects of the substituents, plays a crucial role in its reactivity. msu.edu The nitrogen atom in a typical aliphatic amine is sp³-hybridized with a lone pair of electrons that is readily available for bonding. uomustansiriyah.edu.iq
The mechanisms of reactions involving the oxane ring are more complex. Ring-opening of tetrahydropyran can proceed through different pathways depending on the conditions. Under oxidative conditions, such as those studied in combustion chemistry, the reaction can involve the formation of carbon-centered radicals, which can then react with oxygen to form peroxy radicals. nsf.govuga.edu These intermediates can undergo further reactions, including ring-opening to form acyclic products. nsf.govuga.eduacs.org Studies have shown that the presence of the ether oxygen in tetrahydropyran increases the propensity for ring-opening reactions compared to its carbocyclic analog, cyclohexane. acs.org
In the context of synthetic transformations, the ring-opening of cyclic ethers can be initiated by electrophilic attack on the ether oxygen. For example, a plausible mechanism for the ring-opening of a substituted tetrahydropyran involves the attack of a hydroxyl radical, which is relevant in atmospheric and biological systems. researchgate.net In synthetic chemistry, Lewis acids can coordinate to the ether oxygen, weakening the C-O bonds and facilitating nucleophilic attack.
The study of electrophilic substitution on heterocyclic amines like pyrrole (B145914) provides insights into the reactivity of the carbon atoms within a heterocyclic ring adjacent to a nitrogen atom. Electrophilic attack typically occurs at the C2 position due to the greater stability of the resulting intermediate cation, which can be stabilized by resonance. libretexts.org While the oxane ring is saturated and does not undergo electrophilic aromatic substitution, the principles of intermediate stability are still relevant for understanding the regioselectivity of reactions that proceed through cationic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the molecule's structure. The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxane ring, the propyl chain, the methyl group, and the amine group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
For unambiguous assignment, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the propyl chain and the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connection between the oxan ring and the propan-2-amine side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. youtube.com This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule by observing spatial correlations between protons on the oxane ring and the chiral side chain. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| Oxane Ring CH-O (C2') | 3.2 - 3.4 | 75 - 78 | Multiplet |
| Oxane Ring CH₂-O (C6') | 3.9 - 4.1 (axial), 3.4 - 3.6 (equatorial) | 67 - 70 | Multiplets |
| Oxane Ring CH₂ (C3',C4',C5') | 1.4 - 1.9 | 20 - 35 | Multiplets |
| Propyl CH₂ (C1) | 1.2 - 1.5 | 45 - 50 | Multiplet |
| Propyl CH (C2) | 2.8 - 3.1 | 48 - 52 | Multiplet |
| Amine NH₂ | 1.5 - 2.5 (broad) | - | Singlet (broad) |
| Methyl CH₃ (C3) | 1.0 - 1.2 | 22 - 25 | Doublet |
The C2 position of the propan-2-amine moiety is a stereocenter, meaning the compound can exist as a pair of enantiomers. Assessing the enantiomeric purity is critical. This can be achieved using chiral NMR spectroscopy. The addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to a solution of the racemic amine results in the formation of diastereomeric complexes or adducts. semmelweis.hursc.org These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum.
A common approach involves using enantiopure reagents like 1,1'-bi-2-naphthol (B31242) (BINOL) in combination with an achiral aldehyde or boronic acid. researchgate.netnih.gov When a racemic sample of this compound is mixed with a chiral reagent, two different diastereomeric species are formed in situ. This results in the splitting of previously single proton signals (e.g., the methyl doublet or the methine proton signal) into two distinct sets of signals. The ratio of the integrals of these new signals directly corresponds to the enantiomeric ratio of the amine sample. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular mass of the compound, allowing for the determination of its elemental formula. savemyexams.com For this compound (C₈H₁₇NO), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high accuracy.
Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. nih.gov Aliphatic amines typically undergo a characteristic fragmentation pattern known as alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This process results in the formation of a stable, resonance-stabilized cation. docbrown.info
Table 2: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₈H₁₈NO]⁺ | 144.1383 | Molecular Ion (Protonated) |
| m/z 129 | [C₇H₁₃NO]⁺ | 129.0992 | Loss of CH₃ radical from C2 |
| m/z 85 | [C₅H₉O]⁺ | 85.0648 | Cleavage of C1-C2 bond, charge retained on oxane-containing fragment |
| m/z 59 | [C₃H₉N]⁺ | 59.0730 | Cleavage of C1-C2 bond, charge retained on amine-containing fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and confirm the presence of key functional groups. scifiniti.com
For this compound, the following characteristic vibrations are expected:
N-H Stretching: As a primary amine, it will show two distinct bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. docbrown.infoorgchemboulder.com
N-H Bending: A characteristic bending (scissoring) vibration for primary amines appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C-O-C Stretching: A strong, characteristic band for the ether linkage in the oxane ring is expected in the 1050-1150 cm⁻¹ region.
C-N Stretching: The stretching of the aliphatic C-N bond typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3400 (two bands) | Medium |
| C-H Stretch (aliphatic) | Alkane (CH, CH₂, CH₃) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |
| C-O-C Stretch (asymmetric) | Ether (Oxane) | 1050 - 1150 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if suitable derivatives exist)
While NMR, MS, and IR can collectively build a strong case for the structure of this compound, X-ray crystallography provides the most definitive and unambiguous structural proof. google.com This technique requires the formation of a high-quality single crystal. If the parent amine is a liquid or oil at room temperature, crystallization can be attempted by forming a salt, such as a hydrochloride or tartrate, which often has a higher propensity to form well-ordered crystals. google.com
A successful X-ray diffraction analysis would yield a three-dimensional model of the molecule, confirming:
The precise atomic connectivity.
The bond lengths and angles.
The conformation of the oxane ring (e.g., chair conformation) and the side chain in the solid state.
The absolute stereochemistry at the chiral center (C2), distinguishing between the R and S enantiomers without ambiguity.
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C8 or C18 stationary phase is a standard method for determining chemical purity. chromatographyonline.com A gradient elution with solvents like acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape for amines, would be employed. Purity is determined by integrating the area of the main peak relative to any impurity peaks.
Chiral Chromatography: To separate the enantiomers and determine the enantiomeric excess (ee), chiral chromatography is the method of choice. This can be performed using either HPLC or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is a powerful alternative or confirmation to the chiral NMR methods described earlier.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For primary amines like this compound, which contain polar N-H bonds, direct analysis can sometimes be challenging due to potential peak tailing and interaction with the stationary phase. To enhance volatility and improve chromatographic peak shape, derivatization is often employed. A common approach is to convert the amine into a less polar derivative, such as a trimethylsilyl (B98337) (TMS) or an acetyl derivative, prior to analysis.
The GC separates the derivatized analyte from other components in the mixture based on its boiling point and affinity for the column's stationary phase. ekb.eg As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation by matching it against spectral libraries or through detailed interpretation. nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and fragment ions resulting from the cleavage of the oxane ring and the propanamine side chain.
Table 1: Illustrative GC-MS Data for a Derivatized Analog of this compound
| Parameter | Value/Observation | Significance |
| Analyte | N-acetyl-1-(oxan-2-yl)propan-2-amine | Increased volatility and thermal stability for GC analysis. |
| GC Column | DB-5ms (or equivalent non-polar column) | Provides good separation for a wide range of analytes. |
| Retention Time (t_R) | ~12.5 min (hypothetical) | Time taken for the analyte to elute; used for identification. |
| Mass Spectrum (m/z) | M+ at 185; fragments at 142, 100, 85 | Molecular ion confirms the mass of the derivative. Fragment ions correspond to specific structural motifs, aiding elucidation. |
This table is illustrative. Actual retention times and fragment patterns depend on specific experimental conditions and the derivative used.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Species
For the direct analysis of this compound without derivatization, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. LC is particularly well-suited for polar and non-volatile compounds. lcms.czui.ac.id A reversed-phase column, such as a C18, would typically be used, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) to ensure the amine is in its protonated, more water-soluble form. unipd.it
The eluent from the LC column is directed into a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap). HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is a critical step in identifying unknown compounds and confirming the structure of synthesized molecules. researchgate.net The compound this compound (formula C₈H₁₇NO) would be detected as its protonated molecule, [M+H]⁺.
Table 2: Predicted LC-HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated m/z | Significance |
| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | High-accuracy mass of the protonated parent molecule confirms its elemental composition. |
| [M+Na]⁺ | C₈H₁₇NNaO⁺ | 166.1202 | Sodium adduct, often observed in electrospray ionization, provides secondary confirmation of the molecular weight. |
| Fragment Ion 1 | C₅H₁₀NO⁺ | 100.0757 | Putative fragment from cleavage of the bond between the oxane ring and the side chain. |
| Fragment Ion 2 | C₅H₉O⁺ | 85.0648 | Putative oxane ring fragment ion. |
Data is based on theoretical calculations for the specified elemental formulas.
Chiral Chromatography for Enantiomeric Resolution and Purity
This compound possesses two chiral centers: one at the C2 position of the oxane ring and another at the C2 position of the propanamine side chain. This results in the existence of four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net For primary amines, CSPs based on chiral crown ethers are particularly effective. researchgate.net In a typical setup, the mobile phase is acidic, converting the amine to its ammonium ion. This ion can then form a complex with the crown ether. Due to the specific three-dimensional structures of the enantiomers and the CSP, one enantiomer will form a more stable complex than the other, leading to a longer retention time on the column and enabling their separation. researchgate.net The relative peak areas in the resulting chromatogram can be used to calculate the enantiomeric excess (ee) or purity of the sample.
Table 3: Representative Data from Chiral Chromatography of a Stereoisomeric Mixture
| Stereoisomer (Hypothetical) | Retention Time (t_R) | Peak Area (%) | Enantiomeric Purity Assessment |
| (2R, 2'S)-isomer | 15.2 min | 49.5 | The mixture contains nearly equal amounts of this enantiomeric pair. |
| (2S, 2'R)-isomer | 17.8 min | 50.5 | |
| (2R, 2'R)-isomer | 21.4 min | 98.0 | This diastereomer is present in high enantiomeric excess. |
| (2S, 2'S)-isomer | 24.1 min | 2.0 |
This table is illustrative to demonstrate the principle of chiral separation. Actual retention times and separation factors depend on the specific chiral stationary phase and chromatographic conditions used.
Computational Chemistry and Theoretical Investigations of 1 Oxan 2 Yl Propan 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(Oxan-2-yl)propan-2-amine (B6271908). DFT methods calculate the electron density of a molecule to determine its energy and other properties.
Detailed research findings from DFT studies on similar amine derivatives reveal insights into the molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to electrophilic and nucleophilic attack. For this compound, the lone pair of electrons on the nitrogen atom of the amine group creates a region of high electron density, making it a primary site for protonation and reaction with electrophiles. Conversely, the hydrogen atoms of the amine group are electron-deficient and thus susceptible to attack by nucleophiles.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For aliphatic amines, the HOMO is typically localized on the nitrogen atom, consistent with its nucleophilic character.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Model Aminopropane Derivative
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 2.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability |
| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule |
Note: These are representative values for a similar aminopropane derivative and serve for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The oxane (tetrahydropyran) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the ring can be in either an axial or equatorial position. For a 2-substituted oxane, the equatorial position is generally favored to minimize steric hindrance. rsc.org Therefore, the propan-2-amine group is likely to be in an equatorial position on the oxane ring.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound and its derivatives in different environments, such as in solution. rsc.org By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule, the stability of different conformers, and the influence of solvent molecules on its structure. rsc.org These simulations are particularly useful for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
Table 2: Relative Energies of Different Conformers of a 2-Substituted Tetrahydropyran (B127337)
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial Chair | 0.00 | 95.5 |
| Axial Chair | 2.15 | 4.5 |
| Twist-Boat | 5.50 | <0.1 |
Note: Data is illustrative and based on general findings for 2-substituted tetrahydropyrans.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing the predicted spectrum with the experimental one can help in assigning the signals to the correct atoms. Recent advancements using machine learning models trained on large datasets of experimental and calculated shifts have significantly improved the accuracy of these predictions. nih.gov
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. masterorganicchemistry.com Computational methods can calculate these frequencies, which correspond to the peaks in an IR spectrum. nih.gov This allows for the assignment of experimental IR bands to specific vibrational modes, such as N-H stretching, C-H stretching, and C-O-C stretching, confirming the presence of these functional groups in the molecule.
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Propan-2-amine Moiety
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| CH₃ | 1.10 | 1.07 |
| CH | 2.85 | 2.90 |
| NH₂ | 1.50 | 1.45 |
Note: This table provides exemplary data for a similar amine. docbrown.info
Table 4: Calculated Vibrational Frequencies and Their Assignments for a Cyclic Ether
| Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | N-H stretch |
| 2950-2850 | C-H stretch |
| 1600 | N-H bend |
| 1100 | C-O-C stretch |
Note: These are typical frequency ranges for the assigned vibrational modes.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This includes locating the transition state, which is the highest energy point along the reaction coordinate and determines the reaction rate. mit.edu
For example, the alkylation of the amine group is a common reaction for secondary amines. masterorganicchemistry.com Computational studies can model the Sₙ2 reaction of this compound with an alkyl halide. These models can determine the activation energy of the reaction, which is related to how fast the reaction will proceed. They can also provide a detailed picture of the geometry of the transition state, showing how the bonds are breaking and forming during the reaction. researchgate.net Such studies have been performed for a range of secondary amines, providing insights into the electronic and steric effects on their reactivity. researchgate.net
Table 5: Calculated Activation Energies for the N-alkylation of a Secondary Amine
| Reactant | Activation Energy (kcal/mol) |
| Methyl Iodide | 15.2 |
| Ethyl Bromide | 17.8 |
| Isopropyl Chloride | 21.5 |
Note: The data is illustrative for a generic secondary amine and shows the trend of increasing activation energy with increasing steric hindrance of the alkyl halide.
Quantitative Structure-Property Relationship (QSPR) Modeling Based on Structural Features (e.g., prediction of reactivity trends)
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties and reactivity of chemicals based on their molecular structure. acs.org A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. acs.org
For this compound, a QSPR model could be developed to predict its reactivity in a particular class of reactions, for instance, its rate of reaction with a series of electrophiles. The model would be built using a training set of similar amines with known reactivities. The molecular descriptors for these amines would be calculated, and a statistical method, such as multiple linear regression or machine learning, would be used to find the best correlation between the descriptors and the reactivity. nih.gov
Once a reliable QSPR model is established, it can be used to predict the reactivity of this compound and other new amine compounds without the need for experimental measurements. This is particularly useful in areas like drug discovery and materials science for screening large libraries of virtual compounds.
Table 6: Example of a Simple QSPR Model for Amine Reactivity
Reactivity = a(Descriptor 1) + b(Descriptor 2) + c
| Descriptor | Description | Coefficient |
| Descriptor 1 | HOMO Energy | a = -2.5 |
| Descriptor 2 | Steric Hindrance Parameter | b = -0.8 |
| Constant | - | c = 10.2 |
Note: This is a hypothetical QSPR model to illustrate the concept. The descriptors and coefficients are for exemplary purposes.
Stereochemical Considerations and Enantioselective Synthesis of 1 Oxan 2 Yl Propan 2 Amine
Chirality of 1-(Oxan-2-yl)propan-2-amine (B6271908) and its Stereoisomers
This compound possesses two stereocenters, leading to a total of four possible stereoisomers. A stereocenter is a carbon atom that is attached to four different groups, resulting in chiral molecules. masterorganicchemistry.com
The first stereocenter is at the C2 position of the oxane (tetrahydropyran) ring. The second, and the focus of this section, is the carbon atom bearing the amine group (C2 of the propan-2-amine moiety). The four different substituents attached to this carbon are the amino group (-NH2), a methyl group (-CH3), a hydrogen atom (-H), and the (oxan-2-yl)methyl group (-CH2-(C5H9O)).
Due to these two chiral centers, the molecule can exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubility. libretexts.org
The four stereoisomers can be designated using the (R/S) nomenclature for each stereocenter:
(R)-1-((R)-Oxan-2-yl)propan-2-amine
(S)-1-((S)-Oxan-2-yl)propan-2-amine
(R)-1-((S)-Oxan-2-yl)propan-2-amine
(S)-1-((R)-Oxan-2-yl)propan-2-amine
The first two are a pair of enantiomers, as are the last two. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (R)-1-((R)-Oxan-2-yl)propan-2-amine and (R)-1-((S)-Oxan-2-yl)propan-2-amine are diastereomers because they differ in configuration at only one of the two stereocenters. libretexts.org
Strategies for Asymmetric Synthesis of Enantioenriched this compound
Producing a single, desired stereoisomer is a significant goal in modern organic synthesis. Several strategies can be employed to achieve enantioenriched this compound, focusing on the stereocenter carrying the amine group.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. In a potential synthesis of this compound, a precursor ketone, 1-(oxan-2-yl)propan-2-one (B1651667), could be reacted with a chiral auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine would introduce the new stereocenter at the amine-bearing carbon with a specific configuration. The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched amine.
Table 1: Example of a Chiral Auxiliary-Mediated Synthesis Pathway
| Step | Reactants | Reagent/Conditions | Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | 1-(Oxan-2-yl)propan-2-one, (R)-1-Phenylethylamine | TiCl4, Et3N | Chiral Imine | Formation of a diastereomeric mixture of imines, often favoring one isomer. |
| 2 | Chiral Imine | NaBH4 (or other hydride reducing agent) | Diastereomerically enriched N-alkylated amine | Diastereoselective reduction controlled by the chiral auxiliary. |
Asymmetric Catalysis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.
Transition Metal Catalysis: A prominent method is the asymmetric reductive amination of 1-(oxan-2-yl)propan-2-one. This reaction involves the in situ formation of an imine from the ketone and an ammonia (B1221849) source, which is then hydrogenated using a chiral transition metal catalyst (e.g., based on iridium, rhodium, or ruthenium) with chiral phosphine ligands. The catalyst creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer of the amine in excess.
Organocatalysis: Chiral phosphoric acids or other organocatalysts can also be used to catalyze the reductive amination of ketones. The catalyst activates the imine intermediate towards reduction by a hydride source (like a Hantzsch ester) and controls the stereochemical outcome.
Chiral Pool Synthesis Utilizing Naturally Derived Precursors
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of a specific enantiomer of this compound, one could envision starting from a chiral amino acid like L-alanine or D-alanine. These amino acids already contain the desired stereocenter at the amine-bearing carbon. The synthetic challenge would then be to elaborate the rest of the molecule from the amino acid's side chain and carboxyl group while preserving the initial stereochemistry.
Chromatographic Resolution Techniques for Racemic Mixtures
When a synthesis produces a racemic mixture (an equal mixture of enantiomers), chromatographic techniques can be used for their separation.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or synthetic chiral polymers.
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. As with HPLC, a chiral stationary phase is responsible for the separation of the enantiomers.
Table 2: Hypothetical Chiral HPLC Resolution Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
Stereochemical Stability and Interconversion Phenomena
The stereochemical stability of this compound is generally high under neutral or basic conditions.
Amine-Bearing Stereocenter: The stereocenter at the C2 position of the propane (B168953) chain is configurationally stable. The carbon-carbon and carbon-nitrogen single bonds are not prone to breaking and reforming, meaning that racemization at this center is not expected under normal conditions.
Oxane Ring Stereocenter: The stereocenter at the C2 position of the oxane ring is part of a cyclic hemiaminal-like structure (specifically, an acetal analog where one oxygen is replaced by the CH2 group of the side chain). This center is generally stable. However, under strong acidic conditions, the C-O bond of the ether within the ring could potentially cleave and reform. While less likely than in a simple acetal, this could theoretically lead to epimerization (inversion of configuration at only that center). Therefore, prolonged exposure to strong acids should be avoided if the stereochemical integrity at this position is critical.
Role As a Versatile Building Block in Complex Organic Synthesis
Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., pyrazoles, pyrimidines, triazoles)
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and agrochemicals. The primary amine group of 1-(Oxan-2-yl)propan-2-amine (B6271908) can, in principle, serve as a key nucleophile in the construction of various heterocyclic rings.
Pyrazoles: The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. While this compound is not a hydrazine, it could potentially be chemically modified to introduce the necessary functionality for pyrazole synthesis. Alternatively, the amine could be used to synthesize precursors that then undergo cyclization to form pyrazole derivatives.
Pyrimidines: Pyrimidine synthesis frequently employs the reaction of a compound containing an N-C-N fragment with a 1,3-dielectrophile. The amine functionality of this compound could be incorporated into such a fragment, allowing for the introduction of the oxanylpropyl side chain onto the pyrimidine ring.
Triazoles: The construction of triazole rings can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The amine group of this compound could be functionalized with either an azide (B81097) or an alkyne, enabling its participation in such reactions and leading to the formation of triazoles bearing the oxane moiety.
Construction of Amine-Functionalized Scaffolds for Diverse Chemical Libraries
The development of diverse chemical libraries is crucial for drug discovery and high-throughput screening. Amine-functionalized scaffolds are particularly valuable due to the ease with which the amine group can be further derivatized. This compound itself can be considered a foundational scaffold. The primary amine provides a reactive handle for a multitude of chemical transformations, including but not limited to:
Amidation: Reaction with carboxylic acids or their derivatives to form amides.
Sulfonamidation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
These reactions would allow for the rapid generation of a library of compounds, all featuring the core 1-(oxan-2-yl)propan-2-yl structure but with diverse functional groups appended to the nitrogen atom.
Use in the Synthesis of Chiral Compounds for Academic and Industrial Applications
Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. This compound possesses a chiral center at the carbon atom bearing the amine group, as well as another at the point of attachment of the propyl group to the oxane ring. This inherent chirality makes it a potentially valuable building block for the synthesis of enantiomerically pure compounds.
If resolved into its individual enantiomers, this compound could be used in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. This is of significant interest in the pharmaceutical industry, where the development of single-enantiomer drugs is often a priority.
Precursor for Ligands in Catalysis and Advanced Materials
The amine functionality of this compound, combined with the oxygen atom in the oxane ring, provides two potential coordination sites for metal ions. This suggests its potential as a precursor for the synthesis of chiral ligands for asymmetric catalysis. By modifying the amine group with other ligating moieties, it may be possible to create bidentate or tridentate ligands that can coordinate to a metal center and induce stereoselectivity in a variety of chemical reactions.
In the realm of advanced materials, the ability to form coordination complexes could be exploited for the development of new materials with interesting magnetic, optical, or catalytic properties.
Contribution to Structural Diversity in Molecular Design
The incorporation of saturated heterocyclic rings like oxane is a recognized strategy in medicinal chemistry to increase the three-dimensionality and improve the physicochemical properties of drug candidates. The oxane ring in this compound can influence properties such as:
Solubility: The ether linkage can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can be beneficial for binding to biological targets.
By using this compound as a building block, medicinal chemists could introduce this desirable structural motif into a wide range of molecules, thereby increasing the structural diversity of compound libraries and potentially leading to the discovery of new bioactive agents.
Emerging Research Areas and Future Perspectives for 1 Oxan 2 Yl Propan 2 Amine
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of chiral amines and substituted tetrahydropyrans has traditionally involved multi-step processes that can be lengthy, inefficient, and generate significant waste. openaccessgovernment.org Current research is geared towards developing more streamlined and sustainable routes to molecules like 1-(Oxan-2-yl)propan-2-amine (B6271908), emphasizing atom, step, and pot economy. whiterose.ac.uk
A key area of development is the use of biocatalysis, which employs enzymes to achieve high efficiency and stereoselectivity under mild, aqueous conditions. nih.gov Engineered enzymes such as transaminases (ATAs) and amine dehydrogenases (AmDHs) are particularly promising for the synthesis of chiral amines. openaccessgovernment.orgnih.gov These biocatalytic methods can convert a ketone precursor directly into the desired enantiopure amine, offering a green alternative to traditional chemical routes that often require harsh conditions and transition metal catalysts. openaccessgovernment.org For instance, a potential sustainable route to this compound could involve the enzymatic reductive amination of 1-(oxan-2-yl)propan-2-one (B1651667).
Another advanced approach is transition metal-catalyzed asymmetric hydrogenation of imines, which offers excellent atom economy and produces almost no byproducts. nih.govacs.org This method is a powerful and highly sustainable strategy for producing optically active amines and has been implemented on an industrial scale for other chiral molecules. nih.gov The synthesis of the tetrahydropyran (B127337) (oxane) ring itself is also a target for sustainable innovation, with methods like the Prins cyclization being adapted to use environmentally friendly catalysts and aqueous conditions. organic-chemistry.org Research into producing tetrahydropyran from renewable biomass sources further enhances the green credentials of this molecular scaffold. rsc.org
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions (aqueous, room temp), minimal waste. openaccessgovernment.orgnih.gov | Direct conversion of 1-(oxan-2-yl)propan-2-one to the target amine using engineered amine dehydrogenases. |
| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, low waste generation. acs.org | Catalytic hydrogenation of a precursor imine using a chiral transition-metal complex. |
| Pot, Atom, and Step Economy (PASE) Synthesis | Reduces reagents, synthetic steps, and waste by combining multiple reactions in one pot. whiterose.ac.uk | A one-pot reaction combining the formation of the oxane ring with the introduction of the aminopropane side chain. |
| Synthesis from Biomass Precursors | Utilizes renewable feedstocks, reducing reliance on petrochemicals. rsc.org | Construction of the oxane ring from furfural or other biomass-derived platform chemicals. |
Advanced Functionalization Strategies for Tailored Derivatives
The this compound scaffold possesses multiple sites for chemical modification, primarily the primary amine group and the C-H bonds of the oxane ring. Advanced functionalization strategies aim to move beyond simple modifications to enable precise, regioselective introduction of diverse chemical groups, creating libraries of tailored derivatives for screening and optimization.
The primary amine is the most accessible functional handle, allowing for a wide range of transformations such as acylation, sulfonylation, and reductive amination to form secondary or tertiary amines. wikipedia.orgorganic-chemistry.org Future research is focused on developing novel methods for C-H bond functionalization, which would allow for direct modification of the carbon skeleton. While challenging, strategies for the α-functionalization of secondary amines are being developed, involving the in-situ generation of reactive imine intermediates that can be trapped by various nucleophiles. nih.govrsc.org Similar principles could be extended to functionalize the C-H bonds on the oxane ring, providing access to novel substitution patterns. Research into the multifunctionalization of alicyclic amines, allowing for the introduction of up to three substituents in a single operation without protecting groups, highlights the future direction of this field. nih.gov
| Functionalization Site | Reaction Type | Potential Reagents/Catalysts | Resulting Derivative Class |
| Amine Group (N-H) | N-Acylation | Acid chlorides, Anhydrides | Amides |
| Amine Group (N-H) | N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Amine Group (N-H) | Reductive Alkylation | Aldehydes/Ketones, Reducing agents (e.g., NaBH₃CN) youtube.com | Secondary and Tertiary Amines |
| Oxane Ring (C-H) | C-H Bond Functionalization | Transition metal catalysts, Photoredox catalysts rsc.org | C-Substituted Oxanes |
Green Chemistry Approaches in the Synthesis and Application of the Compound
The principles of green chemistry are becoming integral to the entire lifecycle of chemical products, from their design and synthesis to their final application. jddhs.com For this compound, these principles guide the development of environmentally benign processes that reduce waste, conserve energy, and use renewable resources.
Key green chemistry approaches applicable to this compound include:
Catalysis: The use of biocatalysts (transaminases, dehydrogenases) or heterogeneous nanocatalysts offers high selectivity and efficiency while allowing for easy separation and recycling, minimizing waste. nih.govnih.govsamipubco.com
Renewable Feedstocks: As previously mentioned, synthesizing the oxane ring from biomass-derived materials like furfural represents a significant step towards sustainability. rsc.org
Energy Efficiency: Methodologies such as one-pot multicomponent reactions, which combine several synthetic steps without isolating intermediates, save energy and reduce solvent use. growingscience.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.
Safer Solvents: Research focuses on replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. samipubco.com
| Green Chemistry Principle | Specific Methodology | Impact on Synthesis/Application |
| Waste Prevention | One-pot multicomponent reactions. growingscience.com | Reduces the need for purification of intermediates, minimizing solvent and material waste. |
| Atom Economy | Asymmetric hydrogenation. acs.org | Maximizes the incorporation of starting materials into the final product. |
| Use of Catalysis | Biocatalysis (e.g., using AmDHs). nih.gov | Replaces stoichiometric reagents with highly efficient and recyclable catalysts, operating under mild conditions. |
| Use of Renewable Feedstocks | Synthesis of the oxane ring from biomass. rsc.org | Reduces dependence on fossil fuels and promotes a circular economy. |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Shortens reaction times from hours to minutes, significantly lowering energy consumption. |
Integration with Chemoinformatics and Machine Learning for De Novo Molecular Design
Chemoinformatics and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and evaluation of novel molecules. chemrxiv.orgacs.org For this compound, these computational tools can steer the design of derivatives toward specific goals, such as enhancing biological activity or optimizing physicochemical properties.
A typical workflow involves using the amine-oxane scaffold as a starting point for generating vast virtual libraries of derivatives. ML models, trained on existing chemical data, can then predict key properties for these virtual compounds, such as binding affinity to a biological target, solubility, and metabolic stability. nih.govacs.orgcetri.ca This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Furthermore, de novo design algorithms can explore a much broader chemical space to invent entirely new molecules. chemrxiv.orgacs.org These generative models can produce novel scaffolds by "hopping" from the known amine-oxane structure to new, patentable chemical matter while preserving key pharmacophoric features. nih.govenamine.net This approach accelerates the hit identification and lead optimization stages of drug discovery. enamine.net
| Computational Tool/Technique | Function | Application to this compound |
| Chemoinformatics | Manages and analyzes chemical data; generates molecular descriptors. | Creates a database of virtual derivatives and calculates properties (e.g., molecular weight, polarity). |
| Machine Learning (Predictive Modeling) | Predicts properties of new molecules based on trained models. cetri.caarxiv.org | Forecasts the biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of designed derivatives. |
| De Novo Design / Generative Models | Invents novel molecular structures based on a set of rules or a target protein structure. acs.org | Generates new molecules containing the amine-oxane motif with optimized binding to a specific protein target. |
| Scaffold Hopping | Identifies structurally novel cores that mimic the properties of a known scaffold. nih.gov | Designs new, structurally diverse compounds that retain the essential features of this compound. |
Design of Next-Generation Amine-Oxane Scaffolds with Tunable Chemical Properties
The ultimate goal of integrating advanced synthesis and computational design is to create next-generation amine-oxane scaffolds with precisely tunable properties. mdpi.com A "tunable" scaffold is one whose chemical and physical characteristics can be rationally and predictably modified to fit a specific application. nih.gov
For the this compound framework, key tunable properties include:
Basicity (pKa): The basicity of the amine can be modulated by introducing electron-withdrawing or electron-donating groups, which is critical for its interaction with biological targets or its performance as a catalyst.
Lipophilicity (logP): The balance between hydrophilicity and hydrophobicity can be fine-tuned by adding polar or nonpolar functional groups. This is crucial for controlling properties like cell membrane permeability in drug candidates.
Steric Profile and 3D Shape: The size and three-dimensional arrangement of substituents can be altered to optimize how the molecule fits into a protein's binding pocket or to control its conformational flexibility.
Hydrogen Bonding Potential: The ability to act as a hydrogen bond donor or acceptor can be modified by introducing groups like amides, alcohols, or ethers, influencing solubility and molecular recognition.
By combining the synthetic accessibility of the scaffold with predictive computational models, researchers can design new amine-oxane structures where these properties are pre-optimized for a desired outcome, significantly accelerating the development of new functional molecules. mdpi.com
| Tunable Property | Structural Modification Strategy | Potential Impact |
| Basicity (pKa) | Addition of electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) to the oxane ring. | Alters the charge state of the amine at physiological pH, affecting target binding and solubility. |
| Lipophilicity (logP) | Introduction of alkyl chains to increase lipophilicity or hydroxyl/carboxyl groups to decrease it. | Modulates cell permeability and aqueous solubility. |
| 3D Shape | Introduction of bulky substituents on the oxane ring or amine. | Controls conformational preferences and steric interactions with a target. |
| Flexibility | Opening the oxane ring or converting it to a more rigid bicyclic system. | Alters the molecule's ability to adapt its shape to a binding site. nih.gov |
Q & A
Q. What are the common synthetic routes for 1-(Oxan-2-yl)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-aminopropanol with a tetrahydropyran (oxane) derivative under acidic or catalytic conditions can yield the target compound. Key reagents include sodium borohydride (NaBH₄) for reduction or potassium permanganate (KMnO₄) for oxidation of intermediates . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and stoichiometric ratios of reactants. Column chromatography (e.g., petroleum ether:ethyl acetate) is commonly used for purification .
Q. Table 1: Example Reaction Conditions
| Reactant Pair | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-aminopropanol + oxirane derivative | NaBH₄ | Ethanol | 60 | 65–75 |
| Propan-2-amine + oxane-2-carbaldehyde | H₂/Pd-C | Methanol | 25 | 50–60 |
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : X-ray crystallography (via SHELX software ) is ideal for structural confirmation, while NMR spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry. For example, the oxane ring protons appear as multiplet signals at δ 3.4–4.1 ppm, and the amine proton resonates near δ 1.8 ppm . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₁₇NO: calc. 143.13 g/mol) .
Advanced Research Questions
Q. How does the oxane ring influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : The oxane ring’s electron-donating ether oxygen and chair conformation sterically hinder nucleophilic attack at the amine group. Computational studies (DFT, Gaussian 09) show that the ring’s conformational flexibility lowers activation energy for ring-opening reactions compared to rigid frameworks like adamantane derivatives . In biological systems, the oxane moiety enhances lipid solubility, increasing blood-brain barrier permeability, as observed in analogous compounds .
Q. What computational tools predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In silico platforms like PISTACHIO and REAXYS predict metabolic transformations. For example:
- Phase I metabolism : Oxidative deamination via cytochrome P450 enzymes (CYP3A4/2D6) to form ketone intermediates.
- Phase II metabolism : Glucuronidation of the amine group, as seen in structurally similar amphetamines .
Experimental validation involves incubating the compound with liver microsomes and analyzing metabolites via LC-HR-MSⁿ.
Q. Table 2: Predicted Metabolites
| Metabolic Step | Enzyme | Predicted Metabolite |
|---|---|---|
| Oxidation | CYP2D6 | 1-(Oxan-2-yl)propan-2-one |
| Conjugation | UGT1A1 | Glucuronide conjugate |
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?
- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial amine orientation) are resolved using SHELXL refinement . Key steps:
Collect high-resolution (<1.0 Å) X-ray data.
Model electron density maps with Olex2 or Coot.
Validate using R-factor convergence (<5%) and residual density analysis.
For example, a Flack parameter near 0.0 confirms absolute configuration .
Safety and Handling
Q. What laboratory safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and lab coats (ANSI/OSHA standards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 2 ppm).
- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .
- Storage : Inert atmosphere (N₂), –20°C, away from oxidizers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
